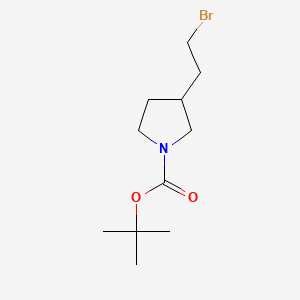

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFXLCQXQDYFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958026-66-9 | |

| Record name | tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

This guide provides an in-depth technical overview of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a crucial building block for medicinal chemistry and drug discovery. We will explore its chemical identity, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers and drug development professionals.

Core Compound Identity and Properties

This compound is a Boc-protected pyrrolidine derivative functionalized with a reactive bromoethyl side chain. This structure is strategically designed for synthetic utility, combining the stability of the Boc protecting group with the electrophilic nature of the primary alkyl bromide, making it an ideal intermediate for introducing the 3-substituted pyrrolidine motif into larger, more complex molecules.[1]

Compound Details:

| Property | Value | Source(s) |

| CAS Number | 958026-66-9 | [2][3][4][5] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [6][7] |

| Molecular Weight | 278.19 g/mol | [5] |

| Appearance | Liquid | [5] |

| Boiling Point | 316.4 ± 15.0 °C at 760 mmHg | [5] |

| Synonyms | 1-Boc-3-(2-bromoethyl)pyrrolidine, tert-butyl 3-(2-bromoethyl)-1-pyrrolidinecarboxylate | [4][5] |

Strategic Synthesis Pathway

The most common and logical laboratory-scale synthesis of this compound involves the bromination of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.[2] This two-step approach, starting from a commercially available or readily synthesized alcohol, is a cornerstone of process development.

Workflow for Synthesis

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Bromination of the Precursor Alcohol

This protocol describes a representative procedure for converting the precursor alcohol to the target bromide. The choice of brominating agent is critical; triphenylphosphine and carbon tetrabromide (the Appel reaction) or phosphorus tribromide are common, effective choices for primary alcohols.

Materials:

-

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Carbon tetrabromide (CBr₄) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DCM. Dissolve tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. The formation of triphenylphosphine oxide as a byproduct will often cause the reaction mixture to become cloudy.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and add hexanes to precipitate the bulk of the triphenylphosphine oxide. Filter the solids and wash with a hexanes/DCM mixture.

-

Extraction: Concentrate the filtrate. Dilute the residue with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound is rooted in the reactivity of the C-Br bond. The bromoethyl group is an excellent electrophile, making it a prime substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the pyrrolidine scaffold to a wide variety of nucleophiles.

Core Reactivity Profile

Caption: Sₙ2 reactivity with various nucleophilic partners.

This reactivity is leveraged to incorporate the pyrrolidine ring, a privileged scaffold in medicinal chemistry, into potential drug candidates. The pyrrolidine moiety is a five-membered nitrogen-containing heterocycle that provides a three-dimensional structure, which is often beneficial for molecular recognition and binding to biological targets.[8] Its presence can improve physicochemical properties such as solubility and metabolic stability.

Key Application Areas:

-

Scaffold for Bioactive Molecules: The pyrrolidine core is found in numerous natural products and pharmacologically active agents.[9] This intermediate allows for the facile synthesis of novel analogues for screening campaigns.

-

GPCR Ligands and Ion Channel Modulators: The pyrrolidine structure is a common feature in ligands targeting G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives have been explored in the development of modulators for transient receptor potential melastatin 3 (TRPM3).

-

Proline Mimetics: As a substituted proline analogue, it can be used to synthesize peptidomimetics and other compounds that interact with protein-protein interfaces or enzyme active sites.

Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount. The following information is based on available safety data.

Hazard Identification:

| Pictogram | GHS Hazard Class | Hazard Statement(s) |

| Harmful | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly closed container in a cool (recommended 4°C), dry, and well-ventilated place.[5]

This guide provides a foundational understanding of this compound. Its strategic importance as a synthetic intermediate is clear, offering a reliable route to introduce a valuable and versatile chemical scaffold into the next generation of therapeutic agents.

References

-

PubChem. This compound | C11H20BrNO2 | CID 57850108. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Google Patents. EP2358670B1 - A process for the preparation of tert-butyl (R)

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 958026-66-9 | Benchchem [benchchem.com]

- 3. 958026-66-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 958026-66-9 [amp.chemicalbook.com]

- 5. This compound | 958026-66-9 [sigmaaldrich.com]

- 6. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 7. This compound | C11H20BrNO2 | CID 57850108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. fiocruz.br [fiocruz.br]

A Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: A Key Intermediate in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will cover its core physicochemical properties, with a primary focus on its molecular weight, and detail a representative synthetic protocol, including the underlying chemical principles. Furthermore, this guide outlines the compound's characterization, applications in drug development, and essential safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Physicochemical Properties

This compound is a bifunctional molecule featuring a Boc-protected pyrrolidine ring and a reactive bromoethyl side chain. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen, rendering the molecule stable under various conditions while allowing for facile deprotection when required. The bromoethyl group acts as an effective electrophile, ideal for introducing the pyrrolidine scaffold into larger, more complex molecules through nucleophilic substitution reactions.

The precise molecular characteristics are crucial for stoichiometric calculations in synthesis and for analytical characterization. These properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 278.19 g/mol | [1][2] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 958026-66-9 | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CCBr | [1] |

| Appearance | Colorless to light yellow liquid/oil | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [2][3] |

Synthesis and Mechanistic Rationale

The most common and logical synthetic route to this compound begins with the corresponding alcohol, tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The conversion of the primary alcohol to an alkyl bromide is a standard transformation in organic synthesis, typically achieved using a brominating agent. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS), is a reliable method.

The choice of this two-reagent system is based on its mild reaction conditions, which are compatible with the acid-sensitive Boc protecting group. The mechanism involves the in-situ formation of a phosphonium bromide species, which activates the hydroxyl group, turning it into an excellent leaving group (OPPh₃) that is subsequently displaced by the bromide ion.

Representative Synthetic Workflow

Sources

An In-depth Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a key building block for medicinal chemists and professionals in drug development. This document details its chemical structure, properties, a robust synthetic protocol, and its applications in the synthesis of pharmacologically active compounds.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₁H₂₀BrNO₂ and a molecular weight of 278.19 g/mol , is a valuable bifunctional molecule.[1] It incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. The presence of a bromoethyl side chain at the 3-position of the pyrrolidine ring provides a reactive handle for nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.[2] The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.

Molecular Structure:

Sources

An In-depth Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a key building block for medicinal chemistry and drug discovery. We will delve into its chemical properties, a detailed synthetic route with mechanistic insights, thorough characterization protocols, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous saturated nitrogen-containing heterocycle that is a cornerstone in the architecture of a vast number of biologically active compounds and approved drugs.[1] Its prevalence in medicinal chemistry can be attributed to several key features: it provides a three-dimensional scaffold that allows for the precise spatial orientation of substituents, its nitrogen atom can act as a hydrogen bond acceptor or a point of substitution, and its stereocenters can be readily controlled to modulate pharmacological activity.[1] Specifically, 3-substituted pyrrolidines are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, including G-protein coupled receptors and enzymes.[2][3]

This compound, featuring a Boc-protected nitrogen and a reactive bromoethyl side chain, is a versatile intermediate for introducing the 3-pyrrolidinyl ethyl moiety into larger molecules. The Boc protecting group ensures stability during many synthetic transformations and can be readily removed under acidic conditions, while the primary bromide serves as an excellent electrophile for alkylation reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 958026-66-9 | [4] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [4] |

| Molecular Weight | 278.19 g/mol | [4] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Storage | Sealed in dry, 2-8°C | [5] |

Safety Profile:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis and Purification: A Step-by-Step Protocol

A reliable and scalable synthesis is crucial for the accessibility of this important building block. The following protocol outlines a common and efficient route starting from a commercially available precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Synthetic Workflow Diagram

Caption: Synthetic pathway from the hydroxymethyl precursor to the target bromoethyl compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (Mesylate Intermediate)

-

Rationale: The conversion of the primary alcohol to a better leaving group, a mesylate, facilitates the subsequent nucleophilic substitution with bromide. Methanesulfonyl chloride (MsCl) is a common and effective reagent for this transformation. Triethylamine (Et₃N) is used as a base to neutralize the HCl byproduct.

-

Procedure:

-

To a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: A Finkelstein-type reaction is employed to displace the mesylate with bromide. Lithium bromide (LiBr) is a good source of bromide ions, and acetone is a suitable solvent that facilitates the precipitation of the lithium mesylate byproduct, driving the reaction to completion.

-

Procedure:

-

Dissolve the crude mesylate from the previous step in acetone.

-

Add lithium bromide (3.0 eq) and heat the mixture to reflux.

-

Maintain reflux for 12-18 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the pyrrolidine ring protons (multiplets, 1.5-3.6 ppm, 7H), and the bromoethyl side chain protons (multiplets, 1.8-2.2 ppm and 3.4-3.6 ppm, 4H). |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~80 ppm), the pyrrolidine ring carbons (~25-55 ppm), the bromoethyl side chain carbons (~30-35 ppm), and the carbamate carbonyl (~154 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 278.07 and 280.07 (characteristic isotopic pattern for bromine). |

| FT-IR | Characteristic peaks for C-H stretching (aliphatic), C=O stretching (carbamate, ~1690 cm⁻¹), and C-Br stretching. |

Applications in Drug Discovery

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

General Reaction Scheme

The primary bromide of the title compound is a key functional handle for introducing the 3-pyrrolidinylethyl moiety via nucleophilic substitution reactions.

Caption: General alkylation reaction using the title compound to synthesize diverse derivatives.

Therapeutic Targets and Potential Applications

The 3-substituted pyrrolidine motif is a key component in a variety of pharmacologically active agents. This building block can be utilized in the synthesis of compounds targeting:

-

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in numerous CNS-active drugs. By incorporating this moiety, novel ligands for dopamine and serotonin receptors can be developed for the treatment of depression, anxiety, and other neurological disorders.[2][3]

-

Oncology: The unique three-dimensional structure of pyrrolidine derivatives can lead to potent and selective enzyme inhibitors. For instance, they have been incorporated into kinase inhibitors for cancer therapy.

-

Infectious Diseases: Pyrrolidine-based compounds have shown promise as antiviral and antibacterial agents. The bromoethyl side chain allows for the attachment of this scaffold to various pharmacophores to explore new antimicrobial therapies.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis from readily available starting materials, coupled with the reactive bromoethyl handle and the stable Boc-protecting group, makes it an ideal intermediate for the construction of diverse libraries of compounds for drug discovery. The strategic incorporation of the 3-pyrrolidinylethyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutics for a wide range of diseases.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57850108, this compound. Retrieved from [Link].

- Google Patents (2010). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Li Petri, G., Spanò, V., Spatola, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(5), 453.

- King, S. A., Armstrong, J., & Keller, J. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses, 75, 50.

- Donnelly, J. H., & Smith, J. M. (2018).

- Smith, J. M., & Jones, A. B. (2018).

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

- Mykhailiuk, P., Yarmolchuk, V., Vypirailenko, O., Radchenko, D., Nikitin, S., Savich, V., ... & Tolmachev, A. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Supporting Information for an unspecified article, providing spectroscopic data for various tert-butyl carbam

- Google Patents (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Kirilyuk, I. A., Bobko, A. A., Semenov, S. V., Strizhakov, A. A., & Grigor'ev, I. A. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(10), 2635.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound | C11H20BrNO2 | CID 57850108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 958026-66-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Nomenclature and Synonyms of 1-Boc-3-(2-bromoethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precise Chemical Identification

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identification of a chemical entity is paramount. The compound 1-Boc-3-(2-bromoethyl)pyrrolidine is a versatile building block, frequently employed in the synthesis of novel therapeutic agents due to its unique structural features: a pyrrolidine ring, a reactive bromoethyl side chain, and a Boc-protected amine that allows for controlled reaction sequences. However, the pathway from literature review to laboratory synthesis is often complicated by the varied nomenclature used to describe a single molecule. This guide provides a comprehensive overview of the synonyms, systematic names, and commercial identifiers for 1-Boc-3-(2-bromoethyl)pyrrolidine, ensuring clarity and precision in your research and development endeavors. Understanding these alternative names is not merely an academic exercise; it is essential for efficient procurement, accurate literature searching, and unambiguous communication of scientific findings.

Deconstructing the Nomenclature: A Systematic Approach

The various names for 1-Boc-3-(2-bromoethyl)pyrrolidine arise from different naming conventions, including systematic IUPAC names, common abbreviations, and supplier-specific codes. Each provides a different layer of information and is used in different contexts.

Systematic (IUPAC) Name: The Foundation of Unambiguity

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized method for naming chemical compounds. This systematic approach ensures that a single, universally understood name corresponds to a specific chemical structure.

The IUPAC name for this compound is tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate .[1]

-

Causality in Nomenclature:

-

tert-butyl ... -1-carboxylate : This part of the name identifies the ester group attached to the pyrrolidine nitrogen. The tert-butyl group is part of the Boc protecting group.

-

3-(2-bromoethyl)pyrrolidine : This indicates the core structure. A pyrrolidine ring is substituted at the 3-position with a 2-bromoethyl group.

-

-1- : This number specifies that the carboxylate group is attached to the nitrogen atom of the pyrrolidine ring, which is at position 1.

-

Common and Abbreviated Names: The Language of the Lab

In laboratory settings and scientific literature, brevity is often favored. The use of abbreviations for common chemical groups is widespread.

The most common abbreviated name is 1-Boc-3-(2-bromoethyl)pyrrolidine .[1][2]

-

"Boc" as a Protecting Group: The term "Boc" is a widely recognized abbreviation for the tert-butoxycarbonyl protecting group. This group is crucial in multi-step syntheses as it "protects" the secondary amine of the pyrrolidine ring from unwanted reactions, allowing for selective modification of other parts of the molecule. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Commercial and Supplier-Specific Identifiers

Chemical suppliers often assign their own catalog numbers or use variations of systematic or common names. These identifiers are crucial for procurement. While there isn't a single universal trade name, you will encounter variations in catalogs. It's also important to note the Chemical Abstracts Service (CAS) number, which is a unique numerical identifier for every chemical substance.

The primary CAS Number for this compound is 958026-66-9 .[1][2][3] This number is the most reliable way to identify the compound across different suppliers and databases.

Visualizing the Nomenclature

To clarify the relationship between the core structure and its various names, the following diagram illustrates the key components of 1-Boc-3-(2-bromoethyl)pyrrolidine.

Sources

A Comprehensive Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

This technical guide provides an in-depth analysis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a pivotal building block for researchers and scientists in the field of organic synthesis and drug development. The document elucidates the molecule's core physical and chemical properties, provides validated protocols for its synthesis and characterization, and explores its functional role in the creation of complex molecular architectures. Our focus is on the causality behind experimental choices, ensuring that the presented methodologies are not merely procedural but are grounded in established chemical principles.

Core Molecular Profile

This compound (CAS No. 958026-66-9) is a bifunctional organic compound featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive bromoethyl side chain. This unique combination makes it an invaluable intermediate for introducing the 3-substituted pyrrolidine motif into target molecules. The Boc group provides stability under a range of reaction conditions while allowing for facile deprotection when required, and the primary alkyl bromide serves as a potent electrophilic site for nucleophilic substitution reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 958026-66-9 | [1][2] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1][2] |

| Molecular Weight | 278.19 g/mol | [1][2] |

| Synonyms | 1-Boc-3-(2-bromoethyl)pyrrolidine | [1] |

| Physical Form | Liquid | |

| Boiling Point | 316.4 ± 15.0 °C at 760 mmHg |

| Storage | Sealed in a dry place at 2-8°C |[2] |

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dictated by the interplay between the inert Boc-protecting group and the reactive alkyl bromide.

-

The Boc-Protecting Group: The tert-butoxycarbonyl group is a robust protecting group for the pyrrolidine nitrogen. It is stable to a wide variety of nucleophilic and basic conditions, which allows for selective chemistry to be performed at the bromoethyl side chain without interference from the secondary amine. Its removal (deprotection) is typically achieved under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine for subsequent functionalization.

-

The Bromoethyl Side Chain: The primary alkyl bromide is an excellent electrophile. The carbon atom bonded to the bromine is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions) via an Sₙ2 mechanism. This reaction is the cornerstone of its application, enabling the covalent linkage of the pyrrolidine scaffold to other molecular fragments. The preference for the Sₙ2 pathway ensures a clean, predictable reaction outcome with inversion of stereochemistry if the chiral center were adjacent.

Caption: General Sₙ2 reaction pathway.

Synthesis and Purification Protocol

A common and reliable method for preparing this compound is through the bromination of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The Appel reaction provides a mild and efficient route for this transformation.

Experimental Protocol: Synthesis via Appel Reaction

This protocol describes the conversion of the precursor alcohol to the target alkyl bromide.

Causality: The Appel reaction is chosen for its mild conditions, which are compatible with the Boc-protecting group. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. Anhydrous conditions are critical to prevent the hydrolysis of reagents and intermediates.

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution.

-

Reaction Initiation: Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise to the stirred solution. The addition is exothermic and should be done carefully to maintain the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Caption: Synthetic workflow for the target compound.

Spectroscopic Characterization

Structural verification and purity assessment are critical. While experimental spectra should always be acquired for confirmation, the following tables outline the expected spectroscopic signatures based on the compound's structure.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | | 3.40 - 3.60 | Triplet | -CH₂-Br | | | 3.10 - 3.70 | Multiplet | Pyrrolidine ring protons (-N-CH₂-) | | | 1.80 - 2.20 | Multiplet | Pyrrolidine ring protons and -CH- | | | 1.60 - 1.80 | Multiplet | -CH₂-CH₂-Br | | | 1.46 | Singlet | -C(CH₃)₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | | ~154.5 | C=O (carbamate) | | | ~79.5 | -C(CH₃)₃ | | | ~45-55 | Pyrrolidine ring carbons (-N-CH₂-) | | | ~30-40 | Pyrrolidine ring carbons (-CH₂- and -CH-) | | | ~33.0 | -CH₂-Br | | | ~28.4 | -C(CH₃)₃ |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| ~2975 | C-H | Alkane stretch |

| ~1695 | C=O | Carbamate carbonyl stretch |

| ~1410 | C-N | Amine stretch |

| ~1160 | C-O | Ester stretch |

| ~650 | C-Br | Alkyl bromide stretch |

Applications in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for effective binding to biological targets.[3]

This compound serves as a key intermediate in the synthesis of novel therapeutics, particularly for central nervous system disorders and as anticancer or anti-inflammatory agents.[3][4] Its role is to introduce the N-Boc-pyrrolidin-3-ylethyl moiety, which can act as a linker or a pharmacophoric element. For example, it can be reacted with a primary or secondary amine on a core scaffold to build out a molecule, with the pyrrolidine nitrogen available for further modification after a subsequent deprotection step.

Safety and Handling

This compound must be handled with appropriate caution in a laboratory setting. It is classified as harmful and an irritant.

Table 4: GHS Hazard Information

| Hazard Code | Description | Source(s) |

|---|---|---|

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation |[1] |

Safe Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[5][6]

-

Handling: Avoid breathing vapors or mist.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (2-8°C).[2] Keep away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 755. Retrieved from [Link]

Sources

- 1. This compound | C11H20BrNO2 | CID 57850108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 958026-66-9|this compound|BLD Pharm [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrrolidine Building Block

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a key synthetic intermediate in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in a multitude of biologically active compounds and approved drugs. The presence of a reactive bromoethyl side chain at the 3-position, combined with the protecting tert-butoxycarbonyl (Boc) group on the nitrogen, makes this molecule a versatile building block for the synthesis of a wide range of more complex molecules. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen. The bromoethyl moiety serves as an electrophilic handle for the introduction of various nucleophiles, enabling the construction of diverse molecular architectures for the exploration of structure-activity relationships (SAR) in drug development programs.

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on practical and efficient laboratory-scale preparations. We will delve into the common synthetic strategies, reaction mechanisms, detailed experimental protocols, and safety considerations.

Synthetic Strategy: From Alcohol to Alkyl Bromide

The most direct and common approach for the synthesis of this compound is the bromination of the corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is commercially available, making it a convenient starting point for the synthesis.

Two primary methods are widely employed for the conversion of primary alcohols to alkyl bromides: reaction with phosphorus tribromide (PBr₃) and the Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The choice between these methods often depends on factors such as substrate sensitivity, desired stereochemical outcome, and ease of purification.

Method 1: Bromination with Phosphorus Tribromide (PBr₃)

The reaction of a primary alcohol with phosphorus tribromide is a classic and effective method for the synthesis of primary alkyl bromides. It generally proceeds with high yields and is relatively straightforward to perform.

Causality of Experimental Choices

The use of PBr₃ is advantageous as it is a powerful brominating agent that typically avoids the carbocation rearrangements that can occur with hydrobromic acid (HBr)[1]. The reaction is usually carried out in an aprotic solvent, such as dichloromethane (DCM) or diethyl ether, to prevent reaction of the PBr₃ with the solvent. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction between the alcohol and PBr₃.

Reaction Mechanism

The mechanism of the reaction between a primary alcohol and PBr₃ involves the initial formation of a phosphite ester intermediate. The alcohol acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This process can occur up to three times, with each molecule of PBr₃ reacting with three molecules of the alcohol. The bromide ion then acts as a nucleophile in an Sₙ2 reaction, attacking the carbon atom bearing the activated hydroxyl group (now a good leaving group in the form of a phosphite ester) to yield the alkyl bromide and a phosphorus-containing byproduct[2].

Caption: Sₙ2 mechanism for the bromination of an alcohol with PBr₃.

Experimental Protocol

Materials:

-

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add phosphorus tribromide (0.4 eq) dropwise with stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow oil.

Method 2: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of a tetrahalomethane and triphenylphosphine[3]. For the synthesis of alkyl bromides, carbon tetrabromide (CBr₄) is used in conjunction with triphenylphosphine (PPh₃).

Causality of Experimental Choices

The Appel reaction is often favored for substrates that are sensitive to acidic conditions, as the reaction is typically run under neutral conditions[3]. It is also known to proceed with inversion of configuration at a stereocenter, which is a key consideration in stereoselective synthesis. The reaction is generally high-yielding and produces the byproduct triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product.

Reaction Mechanism

The mechanism of the Appel reaction begins with the reaction of triphenylphosphine with carbon tetrabromide to form a phosphonium salt. The alcohol then deprotonates a transiently formed haloform, and the resulting alkoxide attacks the phosphonium salt to form an alkoxyphosphonium intermediate. In the final step, the bromide ion acts as a nucleophile and attacks the carbon atom of the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the alkyl bromide and triphenylphosphine oxide[3].

Caption: Simplified mechanism of the Appel reaction for alcohol bromination.

Experimental Protocol

Materials:

-

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, add triphenylphosphine (1.2 eq) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product from triphenylphosphine oxide and any remaining starting materials. The product, this compound, is typically obtained as a colorless to light yellow oil.

Comparison of Synthetic Methods

| Feature | Phosphorus Tribromide (PBr₃) | Appel Reaction (CBr₄/PPh₃) |

| Reagent Handling | PBr₃ is a corrosive and moisture-sensitive liquid. | CBr₄ and PPh₃ are solids, which can be easier to handle. |

| Reaction Conditions | Typically low temperatures (0 °C to rt). | Mild, neutral conditions (0 °C to rt). |

| Byproducts | Phosphorous acid and HBr (quenched). | Triphenylphosphine oxide, which can be difficult to remove. |

| Stereochemistry | Generally proceeds with inversion of configuration. | Proceeds with inversion of configuration. |

| Substrate Scope | Broad for primary and secondary alcohols. | Broad, and good for acid-sensitive substrates. |

| Purification | Aqueous workup followed by chromatography. | Often direct chromatography of the crude reaction mixture. |

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity.

Physical Properties [1]

| Property | Value |

| Molecular Formula | C₁₁H₂₀BrNO₂ |

| Molecular Weight | 278.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~298 °C (Predicted) |

| Density | ~1.32 g/cm³ (Predicted) |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.45-3.25 (m, 4H), 3.15-2.95 (m, 2H), 2.10-1.90 (m, 2H), 1.85-1.65 (m, 2H), 1.45 (s, 9H). (Note: Predicted chemical shifts. Actual values may vary.)

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 154.5, 79.5, 50.0, 45.0, 35.0, 33.0, 32.0, 28.5. (Note: Predicted chemical shifts. Actual values may vary.)

-

IR (neat): ν (cm⁻¹) ~2975, 2870 (C-H), 1695 (C=O, carbamate), 1400, 1160, 650 (C-Br). (Note: Predicted absorption bands. Actual values may vary.)

-

Mass Spectrometry (ESI): m/z calculated for C₁₁H₂₁BrNO₂⁺ [M+H]⁺: 278.0750; found: 278.0752.

Safety and Handling

Phosphorus Tribromide (PBr₃):

-

Hazards: Corrosive, toxic by inhalation and ingestion, reacts violently with water. Causes severe skin burns and eye damage.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use with caution and avoid contact with water.

Carbon Tetrabromide (CBr₄):

-

Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause damage to organs through prolonged or repeated exposure.

-

Precautions: Handle in a fume hood. Wear appropriate PPE. Avoid creating dust.

Triphenylphosphine (PPh₃):

-

Hazards: May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects.

-

Precautions: Handle with care, avoiding dust formation. Wear appropriate PPE.

This compound:

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation[1].

-

Precautions: Handle in a well-ventilated area. Wear appropriate PPE. Avoid contact with skin, eyes, and clothing.

Conclusion

The synthesis of this compound from its corresponding alcohol is a well-established transformation in organic synthesis. Both the phosphorus tribromide and Appel reaction methods provide effective routes to this valuable building block. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available purification techniques. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can confidently and efficiently prepare this versatile intermediate for their drug discovery and development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

-

ResearchGate. (2021, December 25). Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. Retrieved from [Link]

-

Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

-

Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? [Online forum post]. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 1). 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]

-

ReactionFlash. (2017, March 14). Reaction Procedure of Appel Reaction & Workup. Retrieved from [Link]

Sources

- 1. This compound | C11H20BrNO2 | CID 57850108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. Appel Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for preparing tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The document details the selection of starting materials, reaction mechanisms, and step-by-step protocols for the most prevalent synthetic routes. It is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a focus on experimental causality and self-validating methodologies.

Introduction: The Significance of a Versatile Pyrrolidine Intermediate

This compound is a valuable heterocyclic compound widely utilized in the synthesis of a variety of pharmacologically active molecules. The pyrrolidine scaffold is a common motif in numerous natural products and synthetic drugs. The presence of the reactive 2-bromoethyl side chain at the 3-position allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate for constructing more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during synthetic transformations and allows for facile deprotection under acidic conditions.

This guide will explore the primary synthetic strategies for obtaining this key intermediate, with a focus on the critical first step: the selection of appropriate starting materials. The choice of starting material fundamentally influences the overall efficiency, cost-effectiveness, and scalability of the synthesis.

Strategic Approaches to Synthesis: Selecting the Optimal Starting Materials

The synthesis of this compound predominantly begins with a pre-formed, functionalized pyrrolidine ring. The key transformation is the conversion of a hydroxyl group on a two-carbon side chain into a bromide. Therefore, the most logical and widely employed starting material is the corresponding alcohol, tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate .

Pathway 1: Bromination of a Hydroxyethyl Pyrrolidine Precursor

This is the most direct and common route. The synthesis begins with the readily available tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, which can be sourced commercially in both racemic and enantiomerically pure forms (e.g., (R) and (S) isomers).[1][2] The core of this pathway lies in the efficient and selective conversion of the primary alcohol to an alkyl bromide.

Several reagents are effective for this transformation, each with its own mechanistic nuances and practical considerations. The choice often depends on factors such as scale, desired stereochemical outcome (if applicable), and tolerance of other functional groups.

-

Phosphorus Tribromide (PBr₃): This is a classic and highly effective reagent for converting primary and secondary alcohols to alkyl bromides.[3][4] The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at a chiral center.[3] For a primary alcohol, as in this case, stereochemistry is not a concern at the reaction site. The mechanism involves the initial formation of a phosphite ester, which is then displaced by a bromide ion.

-

Appel Reaction (Carbon Tetrabromide and Triphenylphosphine): The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides.[3] This reaction also proceeds through an SN2 pathway, leading to inversion of configuration. It is particularly useful when sensitive functional groups are present in the molecule.

-

Thionyl Bromide (SOBr₂): While less common than its chloride counterpart, thionyl bromide can also be used for this conversion.[3] Its high reactivity, however, necessitates careful control of reaction conditions.

The overall synthetic workflow for this pathway is illustrated below:

Caption: Synthetic workflow for the bromination of the hydroxyethyl precursor.

Alternative Starting Points: Building the Pyrrolidine Core

While starting with tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is the most straightforward approach, alternative syntheses can begin from more fundamental building blocks. These routes offer flexibility but often involve more synthetic steps.

-

From Pyrrolidine-3-carboxylic Acid: One can start with 1-Boc-pyrrolidine-3-carboxylic acid.[5] This involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a two-step process of mesylation or tosylation and subsequent displacement with a bromide source. This approach, however, is less direct than starting with the pre-formed hydroxyethyl side chain.

-

From Glycine and Acrylonitrile: A multi-step synthesis can be envisioned starting from glycine and acrylonitrile to form a 3-cyanopyrrolidine intermediate.[6] This would then require Boc protection, reduction of the nitrile to an aldehyde, a Wittig-type reaction to introduce the two-carbon chain, and subsequent reduction and bromination. This route is considerably more complex and less practical for routine synthesis.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound via the bromination of the corresponding alcohol.

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is a robust and widely applicable method for the conversion of primary alcohols to alkyl bromides.

Materials and Reagents:

-

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: The Appel Reaction

This method offers a milder alternative to PBr₃.

Materials and Reagents:

-

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and any unreacted starting materials.

Data Summary

The following table summarizes key data for the synthesis of this compound.

| Starting Material | Reagent(s) | Key Transformation | Typical Yield (%) |

| tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | PBr₃ | Alcohol to Bromide | 85-95 |

| tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | CBr₄, PPh₃ | Alcohol to Bromide | 80-90 |

Conclusion

The most efficient and reliable pathway for the synthesis of this compound is through the bromination of its corresponding hydroxyethyl precursor. The choice between reagents like phosphorus tribromide and the Appel reaction system depends on the specific requirements of the synthesis, including scale and the presence of other functional groups. By carefully selecting the starting materials and reaction conditions, researchers can effectively produce this versatile intermediate for applications in drug discovery and development.

References

-

Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Retrieved from ]

-

Google Patents. (n.d.). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. Retrieved from 6]

-

Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]]

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]3]

-

The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. Retrieved from [Link]4]

Sources

- 1. 1212182-03-0|(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 389889-72-9|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

The Synthetic Cornerstone: A Reactivity Profile of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical aspect in the design of potent and selective drug molecules. Within the diverse toolkit of pyrrolidine-based building blocks, tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate emerges as a versatile and strategically valuable intermediate. Its bifunctional nature, featuring a protected nitrogen atom and a reactive primary alkyl bromide, enables a wide array of synthetic transformations, making it a cornerstone for the construction of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound. We will delve into its synthesis, explore its key reactions—namely nucleophilic substitution and elimination—and provide field-proven insights into optimizing these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Molecular Structure and Physicochemical Properties

This compound, also commonly referred to as 1-Boc-3-(2-bromoethyl)pyrrolidine, possesses the chemical formula C₁₁H₂₀BrNO₂ and a molecular weight of 278.19 g/mol .[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial. The Boc group is stable under a wide range of nucleophilic and basic conditions, allowing for selective reactions at the bromoethyl side chain.[3] It can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 958026-66-9 | [2] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [2] |

| Molecular Weight | 278.19 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Boiling Point | 316.4 ± 15.0 °C at 760 mmHg | [2] |

Synthesis of this compound

The most common and practical synthesis of the title compound originates from its corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is accessible through multi-step sequences, often starting from commercially available chiral building blocks like (R)- or (S)-3-hydroxypyrrolidine. A patent describes a route to the vinyl derivative that proceeds through the iodoethyl intermediate, which is synthesized from the corresponding alcohol, implying a similar pathway for the bromo derivative.[4]

The conversion of the primary alcohol to the primary alkyl bromide is a standard and reliable transformation in organic synthesis. Common reagents for this conversion include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Experimental Protocol: Bromination of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental requirements.

Materials:

-

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.2 eq).

-

Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Caption: Synthetic route to the title compound.

Reactivity Profile: A Gateway to Diverse Pyrrolidine Derivatives

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine atom. This makes it an excellent substrate for two major classes of reactions: nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl bromide, the title compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. The stereochemical integrity at the C3 position of the pyrrolidine ring is typically retained during these transformations.

One of the most common applications of this building block is the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles.[5] These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred as they can solvate the cation of the base without interfering with the nucleophile.

-

Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used as they are effective and generally do not introduce competing nucleophiles. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be employed.

-

Temperature: Reactions are often performed at elevated temperatures (e.g., 60-100 °C) to increase the reaction rate, although room temperature reactions can also be effective depending on the nucleophilicity of the amine.

Caption: General workflow for N-alkylation reactions.

Phenoxides and alkoxides are also excellent nucleophiles for the displacement of the bromide.[6][7] The reaction is typically performed by pre-treating the corresponding phenol or alcohol with a strong base to generate the nucleophilic anion.

| Nucleophile | Base | Solvent | Typical Conditions | Product Type |

| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, Et₃N | DMF, MeCN | 25-80 °C | N-Substituted 3-(2-aminoethyl)pyrrolidine |

| Phenol | K₂CO₃, NaH | DMF, Acetone | 25-60 °C | 3-(2-Aryloxyethyl)pyrrolidine |

| Sodium Azide (NaN₃) | N/A | DMF, DMSO | 25-70 °C | 3-(2-Azidoethyl)pyrrolidine |

The versatility of this building block extends to reactions with other nucleophiles, such as sodium azide, to introduce an azido group which can be further transformed, for example, by reduction to a primary amine or by click chemistry.[8][9]

Elimination Reactions (E2)

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination of HBr to form the corresponding vinylpyrrolidine derivative.[10]

Causality Behind Experimental Choices:

-

Base: Strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU) are ideal for promoting elimination over substitution.

-

Solvent: Aprotic solvents like THF or toluene are typically used.

-

Temperature: The reaction may require heating to proceed at a reasonable rate.

A patent describes the synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate from the corresponding iodoethyl intermediate, highlighting the feasibility of this elimination strategy.[4]

Experimental Protocol: Elimination to form tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental requirements.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.5 eq) at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-vinylpyrrolidine-1-carboxylate.

Caption: Base-mediated elimination of HBr.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands as a testament to the power of strategically designed building blocks in modern organic synthesis and drug discovery. Its well-defined reactivity, centered on nucleophilic substitution and elimination pathways, provides a reliable and versatile entry point to a vast array of functionalized pyrrolidine derivatives. The Boc protecting group ensures orthogonal reactivity, allowing for the selective modification of the bromoethyl side chain before any desired manipulation of the pyrrolidine nitrogen. For researchers and scientists in the pharmaceutical and agrochemical industries, a thorough understanding of the reactivity profile of this compound is paramount for the efficient and innovative construction of novel, biologically active molecules.

References

-

Adam, F., & Kueh, C.-W. (2014). Heterogeneous para phenyl-amino sulfonic acid ligand functionalized on MCM-41 derived from rice husk ash: Selective mono-alkylated products of tert-butylation of phenol. Applied Catalysis A: General, 470, 243-254. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2025). Alkylation of phenol with tert-butyl alcohol over zeolites. Retrieved from [Link]

-

ResearchGate. (2025). Alkylation of phenol with tert-bvtyl alcohol over ionic liquid. Retrieved from [Link]

-

ResearchGate. (2025). sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane.... Retrieved from [Link]

- Google Patents. (n.d.). US2684389A - Alkylation of phenols.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Organic Chemistry Portal. (2010). A Photoirradiative Phase-Vanishing Method: Efficient Generation of HBr from Alkanes and Molecular Bromine and Its Use for Subsequent Radical Addition to Terminal Alkenes. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

-

PubMed. (2013). Nickel-catalyzed direct alkylation of heterocycles with α-bromo carbonyl compounds: C3-selective functionalization of 2-pyridones. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of 3-Nitro- and 3-Bromo-3-nitroacrylates with Sodium Azide. Retrieved from [Link]

-

MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

-

PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

MedCrave online. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]]*. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). hbr Archives. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

-

Homework.Study.com. (n.d.). tert-Butoxycarbonyl azide, a reagent used in protein synthesis, is prepared by treating.... Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C11H20BrNO2 | CID 57850108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. homework.study.com [homework.study.com]

- 10. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: A Technical Guide